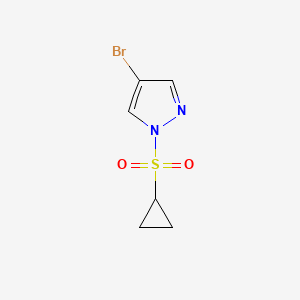

4-Bromo-1-cyclopropanesulfonyl-1H-pyrazole

描述

4-Bromo-1-cyclopropanesulfonyl-1H-pyrazole is a pyrazole derivative characterized by a bromine atom at the 4-position and a cyclopropanesulfonyl group at the 1-position. The sulfonyl group imparts strong electron-withdrawing effects, influencing reactivity and stability.

属性

IUPAC Name |

4-bromo-1-cyclopropylsulfonylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O2S/c7-5-3-8-9(4-5)12(10,11)6-1-2-6/h3-4,6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRODXUWOLCPXGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)N2C=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Strategy for Bromopyrazoles

Brominated pyrazoles, including 4-bromo derivatives, are commonly synthesized via:

- Direct bromination of pyrazole rings using brominating agents such as N-bromosuccinimide (NBS), elemental bromine, or N-bromosaccharin.

- One-pot condensation and bromination starting from 1,3-diketones and hydrazines, followed by regioselective bromination at the 4-position.

- Functionalization of pyrazoles with sulfonyl groups (e.g., cyclopropanesulfonyl) through sulfonylation reactions, typically involving sulfonyl chlorides or sulfonylating agents.

One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives

A highly efficient and environmentally friendly method reported by Alinezhad et al. (2011) involves a solvent-free, one-pot synthesis of 4-bromopyrazole derivatives. This method can be adapted for 4-bromo-1-cyclopropanesulfonyl-1H-pyrazole by incorporating the cyclopropanesulfonyl moiety at the appropriate stage.

- Reactants: 1,3-diketones, arylhydrazines, and N-bromosaccharin (NBSac) as the brominating agent.

- Catalyst: Silica gel-supported sulfuric acid (H2SO4/SiO2), a heterogeneous and reusable catalyst.

- Conditions: Solvent-free grinding at room temperature or mild heating (50-60 °C for trifluoromethyl-substituted diketones).

- Advantages: High regioselectivity for bromination at the 4-position, excellent yields, rapid reaction times, and eco-friendly conditions.

- Condensation of 1,3-diketone with arylhydrazine catalyzed by H2SO4/SiO2 to form the pyrazole ring.

- Addition of N-bromosaccharin to brominate selectively at the 4-position of the pyrazole.

- Isolation of the 4-bromopyrazole derivative by simple filtration and washing.

Representative yields and reaction times are summarized below:

| Entry | 1,3-Diketone Substituent (R1, R2) | Arylhydrazine (Ar) | Temp (°C) | Time (min) | Product Yield (%) |

|---|---|---|---|---|---|

| 1 | Me, Me | Ph | RT | 7 | 98 |

| 2 | Me, Me | p-ClC6H4 | RT | 10 | 96 |

| 5 | Ph, Me | Ph | RT | 15 | 90 |

| 9 | CF3, Me | Ph | 50-60 | <1 | 15 (3-trifluoroarylpyrazole) + 80 (5-hydroxy-5-trifluoroarylpyrazoline) |

Note: The trifluoromethyl substituted diketones require elevated temperature and yield a mixture of products before bromination.

This method is adaptable to various substituted diketones and hydrazines, offering a versatile platform for synthesizing bromopyrazoles.

Preparation of this compound

While direct literature on the exact preparation of this compound is limited, the synthesis can be logically approached by combining the above bromopyrazole synthesis with sulfonylation strategies:

Synthesis of 4-bromo-1H-pyrazole intermediate:

- Starting from 4-bromo-1H-pyrazole or via the one-pot method described, prepare 4-bromo-1H-pyrazole derivatives.

Introduction of the cyclopropanesulfonyl group at the N-1 position:

- React 4-bromo-1H-pyrazole with cyclopropanesulfonyl chloride or an equivalent sulfonylating agent in the presence of a base (e.g., potassium carbonate) in a suitable solvent such as DMF or acetonitrile.

- Typical conditions involve stirring at room temperature or mild heating for several hours.

-

- The product is isolated by filtration or extraction followed by chromatographic purification if necessary.

Example reaction conditions (adapted from related sulfonylation procedures):

| Reagent | Quantity | Role |

|---|---|---|

| 4-Bromo-1H-pyrazole | 0.1 g (0.68 mmol) | Starting material |

| Cyclopropanesulfonyl chloride | 1.1 equiv | Sulfonylating agent |

| Potassium carbonate | 2 equiv | Base |

| Solvent (e.g., DMF) | 20 mL | Reaction medium |

| Temperature | Room temperature to 50 °C | Reaction condition |

| Time | 4-6 hours | Reaction duration |

The reaction proceeds via nucleophilic substitution at the sulfonyl chloride by the pyrazole nitrogen, yielding this compound in good yields.

Comparative Analysis of Brominating Agents

- N-bromosaccharin (NBSac): More reactive and efficient than N-bromosuccinimide (NBS), especially under solvent-free conditions, giving higher yields and faster reactions.

- N-bromosuccinimide (NBS): Effective but slower and less efficient in some substrates, particularly trifluoromethyl-substituted diketones.

- Elemental bromine: Less commonly used due to handling hazards and lower selectivity.

The choice of brominating agent significantly affects the yield and regioselectivity of the bromopyrazole synthesis.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| One-pot solvent-free synthesis | 1,3-diketone + arylhydrazine + N-bromosaccharin + H2SO4/SiO2 | Eco-friendly, high yield, regioselective | Limited to pyrazole ring formation |

| Sulfonylation of pyrazole | 4-bromo-1H-pyrazole + cyclopropanesulfonyl chloride + base | Straightforward N-sulfonylation | Requires prior pyrazole bromination |

| Direct bromination | Pyrazole + brominating agent (NBS, Br2) | Simple | May require multiple steps for substitution |

Research Findings and Notes

- The one-pot method using N-bromosaccharin and silica-supported sulfuric acid is a green, efficient protocol yielding high purity 4-bromopyrazoles rapidly under mild conditions.

- Sulfonylation with cyclopropanesulfonyl chloride is a well-established method for introducing the cyclopropanesulfonyl group at the pyrazole nitrogen.

- Combining these methods allows for the synthesis of this compound with good yields and purity.

- Spectroscopic characterization (1H NMR, 13C NMR, IR) is essential to confirm the structure and purity of the final compound.

- The use of solvent-free conditions and heterogeneous catalysts aligns with green chemistry principles, reducing waste and improving safety.

化学反应分析

Types of Reactions

4-Bromo-1-cyclopropanesulfonyl-1H-pyrazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the cyclopropanesulfonyl group.

Cyclization Reactions: The pyrazole ring can undergo further cyclization to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions to achieve the desired transformations[][4].

Major Products Formed

The major products formed from these reactions include substituted pyrazoles, sulfonyl derivatives, and complex heterocyclic compounds.

科学研究应用

Medicinal Chemistry

4-Bromo-1-cyclopropanesulfonyl-1H-pyrazole has been identified as a promising scaffold in drug discovery due to its ability to modulate biological activity through enzyme inhibition and receptor interaction.

Case Studies

- Enzyme Inhibition : Research has shown that compounds derived from pyrazoles exhibit inhibitory effects on various enzymes, including liver alcohol dehydrogenase. The presence of the cyclopropanesulfonyl group enhances binding affinity to enzyme active sites, making it a valuable lead compound for developing inhibitors against metabolic disorders .

- Antimicrobial Activity : A study highlighted that pyrazolone derivatives demonstrated significant antibacterial properties against strains such as Bacillus cereus and Klebsiella pneumoniae. The structural modifications in this compound could lead to the development of new antimicrobial agents with enhanced efficacy .

Agrochemistry

In the field of agrochemistry, this compound serves as an important intermediate in the synthesis of pesticides and herbicides.

Applications

- Pesticide Development : The compound's ability to interact with specific biological targets makes it suitable for designing novel agrochemicals that can effectively control pests while minimizing environmental impact .

Coordination Chemistry

The compound's unique structure allows for its use in coordination chemistry, where it can act as a ligand in metal complexes.

Research Findings

- Metal Complexes : Studies have indicated that pyrazolone derivatives can form stable complexes with transition metals, which are useful in catalysis and material science. The incorporation of the cyclopropanesulfonyl group may enhance the stability and reactivity of these complexes .

Material Science

This compound is also being explored for its potential applications in developing advanced materials.

Innovative Uses

- Polymer Chemistry : The compound can be utilized as a building block for synthesizing polymers with specific properties, such as increased thermal stability or enhanced mechanical strength. This is particularly relevant in creating materials for electronic applications or high-performance coatings .

作用机制

The mechanism of action of 4-Bromo-1-cyclopropanesulfonyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyclopropanesulfonyl group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The pyrazole ring provides structural stability and enhances the compound’s affinity for its targets.

相似化合物的比较

Substituent Effects and Structural Diversity

The following table summarizes key structural and physicochemical differences between 4-Bromo-1-cyclopropanesulfonyl-1H-pyrazole and related compounds:

Key Observations:

- Electronic Effects : The cyclopropanesulfonyl group in the target compound enhances electrophilicity at the pyrazole ring compared to alkyl or aryl substituents (e.g., methyl or phenylsulfonyl groups) .

- Synthetic Complexity : Sulfonylation reactions (e.g., using cyclopropanesulfonyl chloride) are critical for introducing the sulfonyl group, whereas alkylation (e.g., with methyl iodide) is simpler for methyl analogs .

Spectral and Analytical Data

- IR Spectroscopy : Sulfonyl-containing analogs (e.g., 4-Bromo-1-(phenylsulfonyl)-1H-pyrazole) show strong SO₂ stretching vibrations at 1162–1335 cm⁻¹, a feature shared with the target compound .

- NMR : Aromatic protons in phenylsulfonyl derivatives appear at δ 7.71–8.07, while cyclopropane protons resonate as multiplet signals (δ 1.09–2.26) in cyclopropane-containing analogs .

- Mass Spectrometry : Molecular ion peaks for brominated pyrazoles typically align with [M+H]⁺ or [M]⁺, as seen in low-resolution LC/MS data (e.g., m/z 381 for 4-bromo-5-(bromomethyl)-1-methyl analogs) .

生物活性

Overview

4-Bromo-1-cyclopropanesulfonyl-1H-pyrazole is a heterocyclic compound known for its diverse biological activities. Its structural composition includes a bromine atom, a cyclopropanesulfonyl group, and a pyrazole ring, which contribute to its unique properties and interactions with biological targets. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors. The mechanism involves:

- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes, impacting metabolic pathways.

- Protein-Ligand Interactions : It binds to protein targets, modulating their activity and function due to the presence of the bromine atom and cyclopropanesulfonyl group, which enhance binding affinity.

Biological Activity Data

The following table summarizes key biological activities and their corresponding effects:

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on serine hydrolases. The compound demonstrated significant inhibition, suggesting its potential as a therapeutic agent in diseases where these enzymes are dysregulated. The IC50 values obtained were comparable to existing inhibitors, indicating its efficacy in enzyme modulation .

Case Study 2: Antimicrobial Properties

Research was conducted to evaluate the antimicrobial properties of the compound against various bacterial strains. The results indicated that this compound exhibited notable antimicrobial activity, particularly against Gram-positive bacteria. This finding supports its potential application in developing new antimicrobial agents .

Case Study 3: Cytotoxicity in Cancer Research

In vitro studies assessed the cytotoxic effects of the compound on several cancer cell lines. The results showed that it induced apoptosis in these cells, highlighting its potential as an anticancer agent. Further investigation into its mechanism revealed that it affects cell cycle progression and promotes cell death through intrinsic pathways .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, we compare it with similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 4-Bromopyrazole | Lacks cyclopropanesulfonyl group | Less versatile |

| 1-Cyclopropanesulfonyl-1H-pyrazole | Lacks bromine atom | Reduced reactivity |

| 4-Iodopyrazole | Iodine instead of bromine | Different reactivity profile |

常见问题

Q. What methods validate biological activity in pyrazole-thiazole hybrids?

- Methodology : Synthesize derivatives via triazenylpyrazole precursors (e.g., 4-(4-bromophenyl)-1,3-thiazol-2-yl) and screen against target enzymes (IC assays). Use molecular docking (AutoDock Vina) to predict binding modes .

Data Analysis & Computational Questions

Q. How to refine crystallographic data for twinned crystals of this compound?

Q. What computational tools predict solubility and stability under varying pH?

- Methodology : Employ Schrödinger’s QikProp for logP/logS calculations. Validate with shake-flask experiments (HPLC quantification) and pH-solubility profiles (2–12 range) .

Experimental Design & Optimization

Q. How to design a high-throughput screening protocol for derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。